molecular formula C12H13N5OS B2385424 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 2034429-99-5

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Cat. No.: B2385424
CAS No.: 2034429-99-5
M. Wt: 275.33
InChI Key: YRJFFOLGRACBFD-UHFFFAOYSA-N
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Description

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a synthetic organic molecule that features a triazole ring, an azetidine ring, and a pyridine ring with a methylthio substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Biochemical Analysis

Biochemical Properties

The triazole ring in (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions are often facilitated by the ability of the triazole ring to form hydrogen bonds, which can help to stabilize the interactions between the compound and its biological targets

Cellular Effects

Compounds containing a triazole ring have been shown to exhibit a broad range of biological activities, including antibacterial, antifungal, and antiviral effects . These effects are likely to be mediated by the compound’s interactions with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the triazole ring can form hydrogen bonds with other molecules, which could potentially allow it to interact with a variety of biomolecules and exert its effects at the molecular level . For example, it could potentially bind to enzymes and inhibit or activate their activity, or it could interact with DNA and influence gene expression .

Temporal Effects in Laboratory Settings

The triazole ring is known for its high chemical stability, which suggests that this compound could potentially exhibit long-term effects on cellular function in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. Given the broad range of biological activities exhibited by compounds containing a triazole ring, it is possible that this compound could have different effects at different dosages . For example, it could potentially exhibit therapeutic effects at low dosages and toxic or adverse effects at high dosages .

Metabolic Pathways

Given its structural similarity to other compounds that are known to interact with various enzymes and cofactors, it is possible that this compound could be involved in a variety of metabolic pathways .

Transport and Distribution

Given its chemical properties, it is possible that this compound could interact with various transporters or binding proteins, which could influence its localization or accumulation within cells and tissues .

Subcellular Localization

Given its chemical properties, it is possible that this compound could be directed to specific compartments or organelles within cells, which could potentially influence its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Azetidine Ring: This could involve the cyclization of a suitable precursor, such as a β-amino alcohol.

    Attachment of the Pyridine Ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the azetidine-triazole intermediate.

    Introduction of the Methylthio Group: This can be done through a nucleophilic substitution reaction using a methylthiolating agent.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom of the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole or pyridine rings, potentially altering their electronic properties.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the azetidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole or pyridine derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, such compounds might be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industrial applications, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-chloropyridin-3-yl)methanone: Similar structure but with a chlorine substituent instead of a methylthio group.

    (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)phenyl)methanone: Similar structure but with a phenyl ring instead of a pyridine ring.

Uniqueness

The presence of the methylthio group and the specific arrangement of the triazole, azetidine, and pyridine rings might confer unique biological activities or chemical reactivity, distinguishing it from similar compounds.

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS/c1-19-11-10(3-2-4-13-11)12(18)16-7-9(8-16)17-6-5-14-15-17/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJFFOLGRACBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CC(C2)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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